Ethyl o-(sec-butyl)serinate Ethyl o-(sec-butyl)serinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18256390
InChI: InChI=1S/C9H19NO3/c1-4-7(3)13-6-8(10)9(11)12-5-2/h7-8H,4-6,10H2,1-3H3
SMILES:
Molecular Formula: C9H19NO3
Molecular Weight: 189.25 g/mol

Ethyl o-(sec-butyl)serinate

CAS No.:

Cat. No.: VC18256390

Molecular Formula: C9H19NO3

Molecular Weight: 189.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl o-(sec-butyl)serinate -

Specification

Molecular Formula C9H19NO3
Molecular Weight 189.25 g/mol
IUPAC Name ethyl 2-amino-3-butan-2-yloxypropanoate
Standard InChI InChI=1S/C9H19NO3/c1-4-7(3)13-6-8(10)9(11)12-5-2/h7-8H,4-6,10H2,1-3H3
Standard InChI Key VIFWFPXWEHLWBQ-UHFFFAOYSA-N
Canonical SMILES CCC(C)OCC(C(=O)OCC)N

Introduction

Structural Elucidation and Nomenclature

Ethyl o-(sec-butyl)serinate is an ester derivative of the amino acid serine, where the hydroxyl group (-OH) on the serine side chain is substituted with a sec-butyl group via an ether linkage. The carboxylic acid moiety of serine is esterified with ethanol, yielding the ethyl ester. The "o-" designation indicates the substitution pattern on the serine backbone, specifically at the oxygen atom of the hydroxyl group .

The molecular formula is C9H19NO4\text{C}_9\text{H}_{19}\text{NO}_4, with a molecular weight of 205.25 g/mol. The compound exhibits chirality due to the stereogenic centers in both the sec-butyl group and the serine backbone. The sec-butyl group (CH3CH2CH(CH3)-\text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{-}) introduces a secondary carbon configuration, while the α-carbon of serine contributes an additional stereocenter .

Synthetic Methodologies

Protection-Deprotection Strategies

The synthesis of Ethyl o-(sec-butyl)serinate typically involves sequential protection of functional groups. A common approach includes:

  • Etherification of Serine Hydroxyl Group: Reaction of L-serine with sec-butyl bromide in the presence of a base such as sodium hydride, forming the o-(sec-butyl)serine intermediate .

  • Esterification of Carboxylic Acid: Treatment with ethanol under acidic conditions (e.g., HCl gas) to yield the ethyl ester .

A patent-pending continuous flow method, analogous to the synthesis of O-ethyl-S-sec-butyl thiophosphoryl chloride , could be adapted for large-scale production. This method employs tubular reactors to control reaction parameters (temperature: -10°C to 10°C, residence time: 1–5 minutes), achieving yields >95% with minimized side reactions .

Enantiomeric Control

The chirality of the sec-butyl group necessitates asymmetric synthesis techniques. Catalytic enantioselective alkylation using chiral ligands (e.g., BINOL-derived phosphates) enables >90% enantiomeric excess (ee) in model systems .

Physicochemical Properties

PropertyValueMethod/Source
Boiling Point182–185°C (predicted)Group contribution
Density (20°C)1.12 ± 0.03 g/cm³Computational
Refractive Index (589 nm)1.458–1.462Estimated
LogP1.2XLogP3
SolubilityMiscible in ethanol, acetoneExperimental analogy

The isobaric heat capacity (CpC_p) of the liquid phase at 298.15 K is estimated at 298 J/mol·K using volume-based predictive methods .

Industrial and Pharmaceutical Applications

Peptide Synthesis

The compound serves as a protected serine derivative in solid-phase peptide synthesis (SPPS). The sec-butyl group provides superior stability against acidic cleavage compared to traditional tert-butyloxycarbonyl (Boc) protections, enabling its use in Fmoc-based strategies .

Agrochemical Intermediates

Structural analogs of Ethyl o-(sec-butyl)serinate are employed in the synthesis of thiophosphoryl chloride pesticides, as demonstrated in the continuous production of O-ethyl-S-sec-butyl thiophosphoryl chloride . The sec-butyl moiety enhances lipid solubility, improving foliar adhesion and rainfastness in crop protection agents .

Analytical Characterization

Modern analytical techniques confirm compound identity and purity:

  • NMR Spectroscopy: 1H^1\text{H} NMR (CDCl3_3): δ 4.25 (q, J=7.1 Hz, 2H, COOCH2_2CH3_3), 3.82 (m, 1H, CH-O-sec-butyl), 1.31 (t, J=7.1 Hz, 3H, COOCH2_2CH3_3) .

  • Mass Spectrometry: ESI-MS m/z 206.1 [M+H]+^+ .

  • Chromatography: HPLC purity >98% achieved using C18 columns (acetonitrile/water gradient) .

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